2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide
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Overview
Description
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group, an isoquinolinylmethyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and dihaloalkanes.
Introduction of the Difluorophenyl Group: This step often involves nucleophilic substitution reactions using difluorobenzyl halides.
Attachment of the Isoquinolinylmethyl Group: This can be done through alkylation reactions using isoquinolinylmethyl halides.
Formation of the Methylacetamide Group: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural features that are common in bioactive molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceuticals: It may serve as a lead compound in drug development for various diseases.
Industry: The compound can be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can provide structural rigidity. The isoquinolinylmethyl group may interact with aromatic residues in the target protein, and the methylacetamide group can form hydrogen bonds, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide
- 2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide
Uniqueness
The unique feature of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide lies in the specific positioning of the difluorophenyl group, which can significantly influence its binding properties and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(isoquinolin-5-ylmethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c1-29(14-17-5-2-4-16-13-27-9-8-19(16)17)22(31)12-21-24(32)28-10-11-30(21)15-18-6-3-7-20(25)23(18)26/h2-9,13,21H,10-12,14-15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINWTDJDVSIZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)CC3C(=O)NCCN3CC4=C(C(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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